molecular formula C12H17N5 B6630023 N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B6630023
M. Wt: 231.30 g/mol
InChI Key: OGDVEDXGRUOTLS-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-8-5-9(2)16-12(15-8)13-6-11-7-14-17(4)10(11)3/h5,7H,6H2,1-4H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDVEDXGRUOTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=C(N(N=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine typically involves the alkylation of pyrazoles with bromomethyl derivatives under basic conditions. For instance, a mixture of 3,5-dimethyl-1H-pyrazole and potassium tert-butoxide in tetrahydrofuran can be refluxed to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale alkylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups attached to the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]para-toluidine
  • Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands

Uniqueness

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine is unique due to its dual pyrazole and pyrimidine rings, which provide a versatile framework for various chemical modifications. This dual-ring structure enhances its ability to interact with multiple molecular targets, making it a valuable compound in medicinal chemistry and materials science .

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